3-chloro-N-(5-methyl-1,2-oxazol-3-yl)propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

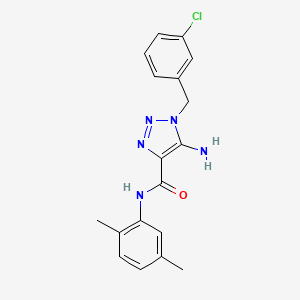

“3-chloro-N-(5-methyl-1,2-oxazol-3-yl)propanamide” is a chemical compound that contains an oxazole ring, which is a five-membered ring with two heteroatoms (one oxygen and one nitrogen) and three carbon atoms . Oxazole derivatives have been found to exhibit a wide range of biological activities .

Synthesis Analysis

The synthesis of oxazole derivatives often involves the use of task-specific phosphine ligands, palladium-catalyzed C-5 arylation of oxazoles in polar solvents, and C-2 arylation in nonpolar solvents . Other methods include the reaction of p-tolylsulfonylmethyl isocyanide (TosMIC) with aromatic aldehydes to give 5-aryloxazoles .Molecular Structure Analysis

The molecular structure of “3-chloro-N-(5-methyl-1,2-oxazol-3-yl)propanamide” includes an oxazole ring, a methyl group attached to the 5-position of the oxazole ring, a 3-chloropropanamide group attached to the nitrogen of the oxazole ring . The molecular formula is CHClNO .Chemical Reactions Analysis

Oxazole derivatives can undergo a variety of chemical reactions. For example, they can be arylated at both the C-5 and C-2 positions . They can also react with aromatic aldehydes to give 5-aryloxazoles .Aplicaciones Científicas De Investigación

Synthesis of Indole Derivatives

This compound could be used in the synthesis of indole derivatives . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and have attracted increasing attention in recent years for the treatment of cancer cells, microbes, and different types of disorders in the human body .

Biological Potential of Indole Derivatives

The compound could be used to create indole derivatives with various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Anti-Inflammatory and Analgesic Activities

Specific derivatives of the compound have shown anti-inflammatory and analgesic activities . For example, compounds (S)- N - (1- (benzo [d]thiazol-2-ylamino)-3- (1 H -indol-2-yl)-1-oxopropan-2-yl)- N - (4-nitrophenylsulfonyl)benzamide (42) and (S)- N - (benzo [d]thiazol-2-yl)-1- (4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide (43) showed these activities along with a low ulcerogenic index .

Covalently Immobilized Polysaccharide-Based Chiral Selectors

There is a perception that covalently immobilized polysaccharide-based chiral selectors have limited flexibility and this may adversely affect their enantiomer-resolving/recognition ability . This compound could potentially be used to improve the flexibility and performance of these selectors.

Mecanismo De Acción

The mechanism of action of oxazole derivatives can vary widely depending on their specific structure and the biological target they interact with. Many oxazole derivatives have been found to exhibit antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities .

Safety and Hazards

The safety and hazards associated with “3-chloro-N-(5-methyl-1,2-oxazol-3-yl)propanamide” would depend on its specific structure and properties. Some chemicals are considered hazardous by the OSHA Hazard Communication Standard and can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity .

Direcciones Futuras

The future directions for research on “3-chloro-N-(5-methyl-1,2-oxazol-3-yl)propanamide” and other oxazole derivatives could include further exploration of their biological activities, development of more efficient synthesis methods, and investigation of their potential applications in medicinal chemistry .

Propiedades

IUPAC Name |

3-chloro-N-(5-methyl-1,2-oxazol-3-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O2/c1-5-4-6(10-12-5)9-7(11)2-3-8/h4H,2-3H2,1H3,(H,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOWJBOVWCLRCFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)CCCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(1-Adamantyl)ethoxy]-3-(1-piperidinyl)-2-propanol hydrochloride](/img/structure/B2707549.png)

![N-(3-chlorophenyl)-11-imino-2,3,5,6,7,11-hexahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2707552.png)

![(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)(2-methylindolin-1-yl)methanone](/img/structure/B2707554.png)

![N-[2-[(4-fluoro-3-methylphenyl)sulfonyl]-2-(2-thienyl)ethyl]-2-(3-methylphenyl)acetamide](/img/structure/B2707559.png)

![N-(3-morpholinopropyl)-N'-[4-(4-pentylcyclohexyl)phenyl]urea](/img/structure/B2707561.png)

![6-(4-methoxybenzyl)-4-(4-nitrophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2707562.png)

![N-(2-chlorophenyl)-2-((3,7-dimethyl-4-oxo-3,4-dihydropyrimido[4,5-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2707567.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-bromothiophene-2-sulfonamide](/img/structure/B2707568.png)